molecular formula C14H19N3O B8659135 4-phenyl-1-piperidin-4-ylimidazolidin-2-one

4-phenyl-1-piperidin-4-ylimidazolidin-2-one

Cat. No.: B8659135
M. Wt: 245.32 g/mol
InChI Key: XNIDTJCFIHOYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-1-piperidin-4-ylimidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-piperidin-4-ylimidazolidin-2-one typically involves the reaction of a piperidine derivative with an imidazolidinone precursor. One common method includes the use of phosgene as a carbonylating agent in combination with a base such as a tertiary amine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods, such as metal catalysis and organocatalysis, are often employed to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-piperidin-4-ylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-phenyl-1-piperidin-4-ylimidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-1-piperidin-4-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-phenyl-1-piperidin-4-ylimidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

4-phenyl-1-piperidin-4-ylimidazolidin-2-one

InChI

InChI=1S/C14H19N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,12-13,15H,6-10H2,(H,16,18)

InChI Key

XNIDTJCFIHOYOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(NC2=O)C3=CC=CC=C3

Origin of Product

United States

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